(2E)-1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one belongs to the chalcone family, a group of naturally occurring compounds characterized by a 1,3-diaryl-2-propen-1-one backbone. Chalcones are often found in fruits, vegetables, and various plant species, contributing to their pigmentation and acting as precursors for other flavonoids. [] These compounds have garnered significant interest in scientific research due to their wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. []
Compound Description: This compound is a chalcone derivative. It was investigated for its ability to form cocrystals. In the study, it was found to form a cocrystal with 3-(3-chloro-4,5-dimethoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one in a 19:1 ratio. This cocrystal formation was stabilized by weak intermolecular C—H⋯O and π–π interactions. []
Compound Description: This compound is a chalcone derivative found to form cocrystals with 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. []
Compound Description: This chalcone derivative is investigated for its cocrystal formation abilities. Research shows it forms a cocrystal with (E)-3-(3-chloro-4,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one in a 0.92:0.08 ratio. []
Compound Description: This compound is a chalcone derivative that forms cocrystals with 1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. []
Compound Description: This chalcone derivative is investigated for its ability to form multi-component cocrystals. Studies show it participates in a ternary cocrystal with two other chalcone derivatives: 3-(3-chloro-4,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one and 3-(3,5-dichloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. []
Compound Description: This compound is a chalcone derivative identified in a ternary cocrystal with 1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 3-(3,5-dichloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. []
Compound Description: This compound is a chalcone derivative found within a ternary cocrystal system with 1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 3-(3-chloro-4,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. []
Compound Description: This compound is a chalcone derivative. Its crystal structure analysis revealed that the dihedral angle between the mean planes of the benzene rings is 15.77° and that the H atoms of the central C=C double bond are in a trans configuration. []
Compound Description: This compound is a chalcone derivative studied for its crystal structure and intermolecular interactions. Its crystal structure confirms an E configuration about the C=C bond and a syn conformation between the carbonyl group and the C=C bond. The crystal packing reveals tape structures formed by C—H⋯O and C—H⋯π interactions. []
Compound Description: This compound is a chalcone derivative synthesized via an N-alkylation reaction between (2E)-1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one and dimethyl sulfate. This compound was investigated for its potential antimalarial activity through molecular docking studies with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. []
Compound Description: This compound is a chalcone derivative, specifically an EDOT (3,4-ethylenedioxythiophene)-appended propenone. It was synthesized through a condensation reaction and its in vitro cytotoxicity was evaluated against five human cancer cell lines. This compound demonstrated significant cytotoxicity, inhibiting the clonogenic potential of cancer cells, inducing G2/M phase cell cycle arrest, and causing an accumulation of HCT116 colon cancer cells with >4N DNA content. []
2′-Hydroxy-3,4,5-trimethoxy-chalcone
Compound Description: This chalcone derivative, also known as (E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was studied for its conformational properties and 13C NMR chemical shifts using GIAO-DFT calculations. []
Compound Description: This represents a series of chalcone derivatives synthesized from (2E)-1-{4-[5-(4-chlorophenyl)-2,4-dithiobiureto]phenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one reacted with various substituted isocyanodichlorides. []
2′,3,4,4′,5-Pentamethoxychalcone
Compound Description: This compound, also known as 1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is a chalcone derivative investigated for its crystal structure and intermolecular interactions. The crystal structure reveals a small dihedral angle between the two benzene rings, indicating their near coplanarity. []
Compound Description: This series represents various chalcones containing an isoxazole ring. These compounds were synthesized and evaluated for their antimicrobial, antioxidant, and anticancer activities. The study found that these chalcones generally exhibited good antibacterial and antioxidant properties. []
Compound Description: This refers to a series of chalcone derivatives synthesized using a single-step oxidative cyclization. They contain a 1,2,4-dithiazole ring incorporated into their structure. []
Compound Description: This methoxy-substituted chalcone demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including HeLa, HCT15, and A549. Further investigations using alkaline comet assays, flow cytometric analysis, and chromatin condensation studies indicated that this compound induces apoptosis in cancer cells. []
Compound Description: This compound, featuring a thiocarbamido group, was used as a starting material for the synthesis of various 2,4-dithiobiuret-based chalcone derivatives. Its reaction with a variety of alkyl/arylisothiocyanates in acetone leads to the formation of these derivatives. []
Compound Description: This compound, a flavone derivative, was found to inhibit human monoamine oxidase A (hMAO-A) with an IC90 of less than 100 μM. Although it demonstrated significant hMAO-A inhibition, it showed no significant inhibition of PCa cell viability in the LNCaP cell line at a concentration of 20 μM after 72 hours of incubation. []
Source
The compound MD2-IN-1 was developed through a series of synthetic modifications aimed at enhancing its binding affinity to the MD2 protein. Research has indicated that various derivatives of chalcone and other small molecules have been synthesized to target MD2 effectively, demonstrating significant anti-inflammatory properties in preclinical studies.
Classification
MD2-IN-1 can be classified as a small molecule inhibitor. It specifically interacts with the MD2 protein, disrupting its function in the TLR4 signaling pathway, which is implicated in various inflammatory responses. This classification places it within the broader category of immunomodulatory agents.
Synthesis Analysis
Methods
The synthesis of MD2-IN-1 typically involves organic synthesis techniques such as aldol condensation and other methods tailored to create specific chemical structures that enhance binding to MD2. For instance, chalcone derivatives have been synthesized using substituted benzaldehydes and acetophenones under basic or acidic conditions.
Technical Details
The synthetic process often includes:
Aldol Condensation: A reaction where aldehydes or ketones react with carbonyl compounds to form β-hydroxy ketones or aldehydes.
Purification Techniques: Thin-layer chromatography is commonly used to assess the purity of synthesized compounds, followed by characterization through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm molecular structure.
Molecular Structure Analysis
Structure
MD2-IN-1's molecular structure is characterized by its specific functional groups that facilitate interaction with the hydrophobic pocket of the MD2 protein. The binding site overlaps with that of lipopolysaccharides (LPS), which are known to activate TLR4 through MD2.
Data
Chemical Reactions Analysis
Reactions
MD2-IN-1 primarily functions by inhibiting the TLR4-MD2 signaling pathway. This inhibition prevents downstream activation of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
Technical Details
In vitro studies have demonstrated that treatment with MD2-IN-1 leads to decreased activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in mediating inflammatory signals. The compound has shown effectiveness in reducing tumor invasion and metastasis in cancer models by blocking this signaling axis.
Mechanism of Action
Process
MD2-IN-1 exerts its effects by competitively binding to the MD2 protein, thereby preventing LPS from activating TLR4. This blockade interrupts the signaling cascade that leads to inflammation.
Data
Studies indicate that the binding affinity of MD2-IN-1 is significant enough to reduce LPS binding to MD2 by up to 65% at optimal concentrations. The compound’s action results in lower levels of inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha, highlighting its potential as an anti-inflammatory agent.
Physical and Chemical Properties Analysis
Physical Properties
MD2-IN-1 is typically characterized by:
Molecular Weight: Varies depending on specific derivatives but generally falls within a range suitable for small molecule drugs.
Solubility: The solubility profile varies based on functional groups present; modifications can enhance solubility in aqueous environments.
Chemical Properties
The chemical stability and reactivity of MD2-IN-1 are influenced by its functional groups. The presence of electron-withdrawing or donating groups can significantly affect its reactivity and interaction with biological targets.
Applications
Scientific Uses
MD2-IN-1 has potential applications in:
Inflammatory Disease Treatment: By modulating immune responses, it may provide therapeutic benefits in conditions characterized by excessive inflammation.
Cancer Therapy: Its ability to inhibit tumor metastasis through interference with TLR4 signaling presents opportunities for development as an adjunct therapy in oncology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY-426965 is a selective, potent, orally bioavailable full 5-HT1A antagonist. It is a more active S-(+)-enantiomer of (±)-LY426965 (Axon 1093), in comparison with its opposite enantiomer, (R)-(-)-LY 426965.
LY-411575 is a dibenzoazepine that is 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one which is substituted at the 7 pro-S position by the C-terminal carboxamide nitrogen of N(2)-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-L-alaninamide. It is a potent, cell permeable and selective gamma-secretase inhibitor. It has been tested as a possible treatment for Alzheimer's disease and shows promise for its potential to counteract severe hearing loss. It has a role as an EC 3.4.23.46 (memapsin 2) inhibitor. It is a dibenzoazepine, a difluorobenzene, a lactam and a secondary alcohol.
(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide is a peptide. Semagacestat has been used in trials studying the treatment of Alzheimer Disease.
LY-451646 is a AMPA receptor potentiator. Chronic AMPA receptor potentiator (LY451646) treatment increases cell proliferation in adult rat hippocampus.